molecular formula C24H18N4O4S2 B14802209 3,3'-dimethyl-N,N'-bis[(E)-(5-nitrothiophen-2-yl)methylidene]biphenyl-4,4'-diamine

3,3'-dimethyl-N,N'-bis[(E)-(5-nitrothiophen-2-yl)methylidene]biphenyl-4,4'-diamine

Cat. No.: B14802209
M. Wt: 490.6 g/mol
InChI Key: ACLIGSVEKOWTHS-UHFFFAOYSA-N
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Description

3,3’-dimethyl-N,N’-bis[(5-nitro-2-thienyl)methylene]-4,4’-biphenyldiamine is a complex organic compound characterized by its unique structure, which includes two thienyl groups and a biphenyl core

Preparation Methods

The synthesis of 3,3’-dimethyl-N,N’-bis[(5-nitro-2-thienyl)methylene]-4,4’-biphenyldiamine typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,3’-dimethyl-4,4’-biphenyldiamine with 5-nitro-2-thiophenecarboxaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Chemical Reactions Analysis

3,3’-dimethyl-N,N’-bis[(5-nitro-2-thienyl)methylene]-4,4’-biphenyldiamine undergoes various chemical reactions, including:

Scientific Research Applications

3,3’-dimethyl-N,N’-bis[(5-nitro-2-thienyl)methylene]-4,4’-biphenyldiamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3,3’-dimethyl-N,N’-bis[(5-nitro-2-thienyl)methylene]-4,4’-biphenyldiamine involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s thienyl groups may also play a role in its activity by facilitating interactions with biological membranes and proteins .

Comparison with Similar Compounds

Similar compounds to 3,3’-dimethyl-N,N’-bis[(5-nitro-2-thienyl)methylene]-4,4’-biphenyldiamine include:

3,3’-dimethyl-N,N’-bis[(5-nitro-2-thienyl)methylene]-4,4’-biphenyldiamine stands out due to its unique combination of biphenyl and thienyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H18N4O4S2

Molecular Weight

490.6 g/mol

IUPAC Name

N-[2-methyl-4-[3-methyl-4-[(5-nitrothiophen-2-yl)methylideneamino]phenyl]phenyl]-1-(5-nitrothiophen-2-yl)methanimine

InChI

InChI=1S/C24H18N4O4S2/c1-15-11-17(3-7-21(15)25-13-19-5-9-23(33-19)27(29)30)18-4-8-22(16(2)12-18)26-14-20-6-10-24(34-20)28(31)32/h3-14H,1-2H3

InChI Key

ACLIGSVEKOWTHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=CC3=CC=C(S3)[N+](=O)[O-])C)N=CC4=CC=C(S4)[N+](=O)[O-]

Origin of Product

United States

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